molecular formula C10H12Cl2N2O B1515200 Benzyloxazol-2-ylamine dihydrochloride

Benzyloxazol-2-ylamine dihydrochloride

Cat. No.: B1515200
M. Wt: 247.12 g/mol
InChI Key: INAINPUXNAKKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxazol-2-ylamine dihydrochloride is a benzoxazole derivative characterized by a benzyl group attached to the oxazole ring and an amine functional group, stabilized as a dihydrochloride salt. The ethyl-substituted analog has a molecular weight of 198.65 g/mol, a chemical formula of C₉H₁₁ClN₂O, and features hydrogen-bonding capacity (3 acceptors, 1 donor) . Extrapolating, the benzyl-substituted variant would exhibit a higher molecular weight (~274–280 g/mol) due to the benzyl group’s added mass. Benzoxazole derivatives are often explored in medicinal chemistry for their bioactivity, including antimicrobial or enzyme-inhibitory properties, though explicit applications for this compound require further research.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

N-benzyl-1,3-oxazol-2-amine;dihydrochloride

InChI

InChI=1S/C10H10N2O.2ClH/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10;;/h1-7H,8H2,(H,11,12);2*1H

InChI Key

INAINPUXNAKKAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CO2.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Benzoxazole Derivatives

[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride (CAS 1332530-19-4)

  • Structure : Ethyl linker between benzoxazole and amine.
  • Molecular Weight : 198.65 g/mol.
  • Key Features : Two aromatic rings, two rotatable bonds.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

  • Examples : Putrescine dihydrochloride (C₄H₁₄Cl₂N₂), cadaverine dihydrochloride (C₅H₁₆Cl₂N₂).
  • Structure : Linear aliphatic diamines.
  • Applications : Analytical standards for biogenic amine quantification in food safety .
  • Contrast : Unlike benzoxazole derivatives, these lack aromatic systems, resulting in lower molecular complexity and distinct applications (e.g., food analysis vs. drug development).

Azoamidine Dihydrochlorides

  • Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride.
  • Structure : Azo (-N=N-) and amidine groups.
  • Applications : Water-soluble initiators for polymerization reactions .
  • Contrast : Functional groups and reactivity differ significantly; benzoxazole derivatives are less likely to act as radical initiators.

Pharmaceutical Dihydrochlorides (Trientine)

  • Example : Trientine dihydrochloride (C₆H₁₈Cl₂N₄).
  • Structure : Polyamine (tetraethylenetetramine backbone).
  • Applications : Copper chelation therapy for Wilson’s disease .
  • Contrast : Benzyloxazol-2-ylamine dihydrochloride’s smaller aromatic structure may target different biological pathways.

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound Not provided C₁₀H₁₃Cl₂N₂O ~274–280 (estimated) Benzoxazole, amine, HCl Research/Pharmaceutical N/A
[2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl 1332530-19-4 C₉H₁₁ClN₂O 198.65 Benzoxazole, ethylamine, HCl Synthetic intermediate
Putrescine dihydrochloride P7505 C₄H₁₄Cl₂N₂ 183.08 Aliphatic diamine, HCl Food safety analysis
2,2’-Azobis[...]dihydrochloride Multiple Variable 300–500 (approx.) Azo, amidine, HCl Polymerization initiator
Trientine dihydrochloride Multiple C₆H₁₈Cl₂N₄ 219.14 Polyamine, HCl Wilson’s disease treatment

Research Findings and Implications

  • Solubility : Dihydrochloride salts generally enhance water solubility, critical for both pharmaceutical formulations (e.g., trientine) and analytical standards (e.g., putrescine) .
  • Pharmacological Potential: Benzoxazole derivatives are under investigation for antimicrobial and kinase-inhibitory roles, suggesting similar avenues for this compound .

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